3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-2-8-7-6(5)4(3-9-7)10(12)13/h1-3H,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJNGHOQQCLWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Nitro 1h Pyrrolo 2,3 B Pyridin 4 Ol and Its Derivatives
Reactivity Profile of the Nitro Group at Position 3
The nitro group at the C3 position of the 7-azaindole (B17877) core is a powerful modulator of the molecule's chemical properties. Its strong electron-withdrawing nature significantly influences the electron distribution across the bicyclic system, dictating its susceptibility to various chemical transformations.
Influence of the Nitro Group on Ring Electron Density and Electrophilicity
The nitro group exerts a profound electron-withdrawing effect on the pyrrolo[2,3-b]pyridine ring system through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the aromatic scaffold, particularly at the positions ortho and para to the nitro group. Consequently, the pyrrole (B145914) ring, which in the parent 7-azaindole is electron-rich and prone to electrophilic substitution, becomes markedly electron-deficient. researchgate.net
Nucleophilic Addition Reactions Facilitated by Nitro Activation
The increased electrophilicity of the ring system, induced by the C3-nitro group, paves the way for a variety of nucleophilic addition and substitution reactions. In analogous nitroindole systems, the nitro group activates the C2 position for nucleophilic attack. nih.gov For 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol, nucleophiles can attack the electron-deficient ring, leading to the formation of intermediates that can subsequently rearomatize.
While specific examples for the 4-hydroxy derivative are not extensively documented, the reactivity can be inferred from related compounds. Nucleophiles such as amines, thiols, and carbanions are expected to react at positions activated by the nitro group. nih.gov These reactions often proceed via an addition-elimination mechanism, particularly if a suitable leaving group is present on the ring. The strong activation provided by the nitro group can even enable the displacement of a hydride ion in certain oxidative nucleophilic aromatic substitution (SNAr-H) reactions. mdpi.com
Selective Reduction Pathways of the Nitro Moiety to Amino Groups
The nitro group at position 3 can be selectively reduced to an amino group, a transformation of significant synthetic utility as it provides access to 3-amino-1H-pyrrolo[2,3-b]pyridin-4-ol. This amino derivative serves as a versatile building block for the synthesis of a wide range of functionalized azaindoles.
Several standard methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common reduction pathways include:
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and efficient method, yielding the corresponding amine with water as the only byproduct.
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid, are widely used for the reduction of aromatic nitro compounds. These methods are robust and tolerate a variety of functional groups.
Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in conjunction with a catalyst like Pd/C. It offers a safer and more convenient alternative to using gaseous hydrogen.
The resulting 3-amino-1H-pyrrolo[2,3-b]pyridin-4-amine is a key intermediate for introducing further molecular diversity, for instance, through diazotization reactions or by serving as a nucleophile in coupling reactions.
Reactivity of the 4-Hydroxyl Group and Associated Tautomerism
The 4-hydroxyl group introduces another layer of reactivity to the molecule, characterized by its acidic nature and its existence in a tautomeric equilibrium with the corresponding pyridone form.
Acid-Base Properties and Protonation Equilibria
The 1H-pyrrolo[2,3-b]pyridine system possesses both acidic and basic centers. The N-H proton of the pyrrole ring is weakly acidic, while the nitrogen atom of the pyridine (B92270) ring (N7) is basic. The parent 7-azaindole has a pKa of approximately 4.6 for its conjugate acid, making it a stronger base than indole (B1671886). researchgate.net The 4-hydroxyl group itself is acidic and can be deprotonated by a suitable base to form a phenoxide-like anion.
| Compound | Predicted pKa |
| 1H-Pyrrolo[2,3-b]pyridin-5-ol | 6.93 ± 0.20 |
| 1H-Pyrrolo[2,3-b]pyridine-4-methanol | 13.0 ± 0.10 |
This table is based on predicted values and is for illustrative purposes.
Tautomeric Equilibrium with the 4-Pyridone Form and its Impact on Reactivity
A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. wikipedia.org This equilibrium is also present in this compound, which can exist as its 3-nitro-1,7-dihydro-pyrrolo[2,3-b]pyridin-4-one tautomer.
Tautomeric Equilibrium:
In solution, the equilibrium for 4-hydroxypyridine (B47283) itself strongly favors the pyridone tautomer. wikipedia.orgstackexchange.com This preference is attributed to the greater stability gained from the amide-like resonance within the pyridone ring and the strength of the carbon-oxygen double bond. The pyridone form can be considered aromatic due to a significant contribution from a charge-separated resonance structure. stackexchange.com
This tautomerism has a profound impact on the molecule's reactivity. For instance, alkylation reactions can occur at either the oxygen atom of the hydroxy form or the nitrogen atom of the pyridone form. The outcome of such reactions is often dependent on the reaction conditions (e.g., solvent, base, and alkylating agent). The pyridone tautomer also possesses a reactive Michael acceptor system, which could potentially undergo conjugate addition reactions, although this reactivity would be in competition with nucleophilic attack on the electron-deficient ring system activated by the nitro group.
Substitution and Etherification Reactions at the Hydroxyl Position
The hydroxyl group at the C4 position of this compound imparts phenolic character to this site, making it amenable to substitution and etherification reactions. The acidity of this hydroxyl group is enhanced by the electron-withdrawing nature of the fused pyridine ring and the C3-nitro substituent, facilitating its deprotonation to form a nucleophilic phenoxide intermediate.
The most common transformation at this position is O-alkylation, typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack of the resulting alkoxide on an alkyl halide or another electrophile.
Reaction Mechanism:
Deprotonation: A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), abstracts the acidic proton from the C4-hydroxyl group to generate a resonance-stabilized phenoxide anion.
Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether.
A significant competing reaction is the N-alkylation at the pyrrole nitrogen (N1). The N1-proton of the 7-azaindole core is also acidic and its deprotonation creates a potent nucleophile. The regioselectivity between O-alkylation and N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govresearchgate.netresearchgate.net For instance, the use of polar aprotic solvents like DMF can favor O-alkylation, while different conditions might lead to mixtures of N1- and O4-alkylated products.
| Reactant | Reagent | Base | Product Type | Reference |
| 4-Hydroxy-7-azaindole derivative | Alkyl Halide (R-X) | NaH, K₂CO₃ | O-Alkyl Ether | General Principle |
| 7-Azaindole | Alkyl Halide (R-X) | Various | N1-Alkyl or N7-Alkyl | researchgate.net |
| N(7)-unsubstituted 1,3-diazaoxindoles | Alkyl Halide (R-X) | NaH, BuLi | C(5)-Alkyl or N(7)-Alkyl | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Fused Pyrrolo[2,3-b]pyridine Ring System
The reactivity of the this compound ring system towards aromatic substitution is governed by the interplay of the inherent electronic properties of the 7-azaindole core and the powerful directing effects of the nitro and hydroxyl substituents.
Electrophilic aromatic substitution (EAS) is dictated by the electron density of the aromatic rings. The pyrrole moiety of 7-azaindole is electron-rich and generally favored for electrophilic attack, while the pyridine moiety is electron-deficient. researchgate.net However, the substituents on the target molecule dramatically alter this landscape.
C4-Hydroxyl Group (-OH): This is a strongly activating group that directs incoming electrophiles to the ortho and para positions. quora.com Through its potent positive mesomeric (+M) effect, it donates lone-pair electron density into the ring, increasing the nucleophilicity, particularly at positions C5 (ortho) and C7 (ortho).
C3-Nitro Group (-NO₂): This is a strongly deactivating group that directs incoming electrophiles to the meta position. youtube.com Via its negative inductive (-I) and mesomeric (-M) effects, it withdraws electron density from the ring system. wikipedia.org Relative to its position at C3, the meta positions are C5 and C7.
Crucially, in this compound, the directing effects of the activating hydroxyl group and the deactivating nitro group are synergistic. Both groups steer electrophilic attack towards the C5 and C7 positions on the pyridine ring. The strong activating character of the hydroxyl group is expected to overcome the deactivation by the nitro group, enabling electrophilic substitution to occur on the otherwise electron-poor pyridine ring. libretexts.org
The electron-deficient nature of the pyridine ring, further exacerbated by the potent electron-withdrawing nitro group, makes the this compound scaffold a prime candidate for nucleophilic aromatic substitution (SₙAr). This reaction is particularly favored when a good leaving group (e.g., a halide) is present at a position activated by an electron-withdrawing group. wikipedia.org
The SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. nih.gov For the pyrrolo[2,3-b]pyridine system, positions C2, C4, and C6 are analogous to the activated ortho and para positions of pyridine itself. stackexchange.comyoutube.com
If a leaving group, such as chlorine or bromine, were installed at the C6 position of the this compound core, this position would be strongly activated for nucleophilic displacement. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C6 would be effectively delocalized by both the ring nitrogen (at N7) and the C3-nitro group. Strong nucleophiles such as amines, alkoxides, or thiolates could readily displace the leaving group under relatively mild conditions. researchgate.net
Furthermore, in some highly activated systems, the nitro group itself can act as a leaving group, particularly in reactions with soft nucleophiles like thiols. nih.gov Thus, it is conceivable that under specific conditions, the C3-nitro group could be displaced by a suitable nucleophile.
Cycloaddition Reactions Involving Activated Pyrrolopyridinone Systems (e.g., Diels-Alder)
The title compound can exist in a tautomeric equilibrium with its keto form, 3-nitro-1,7-dihydro-pyrrolo[2,3-b]pyridin-4-one . This pyrrolopyridinone tautomer contains structural motifs that could potentially participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com
The C5=C6 double bond within the pyridinone ring is part of an α,β-unsaturated ketone system (an enone). This bond is electron-deficient due to the electron-withdrawing effects of the adjacent C4-carbonyl group, the C3-nitro group, and the ring nitrogen. This activation makes the C5=C6 bond a potential dienophile for a Diels-Alder reaction with an electron-rich diene. The reaction would lead to the formation of a new, complex polycyclic architecture fused to the pyrrolopyridine core.
Alternatively, certain pyrrole systems can act as the 4π-electron diene component in Diels-Alder reactions, though this reactivity is less common and often requires activation. nih.gov Another possibility is the aza-Diels-Alder reaction, where an imine or a related C=N bond acts as either the diene or dienophile. wikipedia.org Derivatives of the pyrrolopyridinone system could be engineered to participate in such transformations, providing access to diverse nitrogen-containing heterocyclic frameworks.
Transition-Metal-Catalyzed Cross-Coupling Reactions of Substituted Pyrrolo[2,3-b]pyridines
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation. To utilize these reactions, the this compound core would first need to be functionalized with a suitable handle, typically a halogen (Br, I) or a triflate (-OTf) group, the latter being readily prepared from the C4-hydroxyl group.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. researchgate.net It is widely used to form biaryl structures. For instance, a 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol derivative could be coupled with various aryl- or heteroarylboronic acids to introduce diverse substituents at the C6 position. nih.govnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgsoton.ac.uk It is the premier method for installing alkynyl moieties onto aromatic rings, which can serve as versatile handles for further transformations like cycloadditions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation, coupling aryl halides/triflates with primary or secondary amines. wikipedia.orgmit.edu It allows for the direct introduction of a vast array of amino groups onto the pyrrolopyridine scaffold, a common strategy in the synthesis of biologically active molecules. nih.govchemspider.com
These reactions have been extensively applied to the functionalization of the 7-azaindole core, demonstrating their tolerance for the heterocyclic system and enabling the synthesis of complex derivatives. rsc.orgresearchgate.net
| Reaction Name | Catalyst/Ligand (Example) | Reactants | Bond Formed | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | R-X + R'-B(OH)₂ | C-C (sp²-sp²) | researchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | R-X + R'-C≡CH | C-C (sp²-sp) | wikipedia.org |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | R-X + R'R''NH | C-N | chemspider.com |
Computational and Theoretical Investigations of 3 Nitro 1h Pyrrolo 2,3 B Pyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol. These calculations can predict the distribution of electrons within the molecule, identify regions of high and low electron density, and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A molecular orbital analysis would likely reveal that the HOMO is predominantly localized over the electron-rich pyrrole (B145914) ring and the hydroxyl group, while the LUMO is expected to be concentrated on the pyridine (B92270) ring and the nitro group, reflecting the electron-deficient character of this part of the molecule. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 5.2 D |
Note: These values are hypothetical and representative of what might be obtained from DFT calculations.
Molecular Dynamics Simulations and Conformer Analysis
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamic behavior of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.
The primary sources of conformational flexibility in this molecule are the rotation of the hydroxyl group's hydrogen atom and the potential for out-of-plane puckering of the rings, although the latter is generally minimal in aromatic systems. The orientation of the nitro group relative to the pyrrole ring is also a key conformational feature.
A conformer analysis would likely identify several low-energy structures corresponding to different rotational positions of the hydroxyl and nitro groups. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. Understanding the accessible conformations is crucial for predicting how the molecule might interact with biological targets or other molecules.
Table 2: Relative Energies of Potential Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-N-O) | Relative Energy (kcal/mol) |
| 1 | 0° | 0.0 |
| 2 | 90° | 2.5 |
| 3 | 180° | 0.8 |
Note: These values are hypothetical and represent a simplified conformational analysis.
Theoretical Studies on Reaction Pathways, Transition States, and Energy Barriers
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the activation energy barriers, providing insights into the reaction's feasibility and kinetics.
A plausible reaction to study would be the reduction of the nitro group to an amino group, a common transformation in medicinal chemistry. Theoretical studies could elucidate the stepwise mechanism of this reduction, identifying key intermediates and the energy required to overcome each step. This information is valuable for optimizing reaction conditions and understanding potential side reactions.
For instance, the reduction could proceed through nitroso and hydroxylamine (B1172632) intermediates. Computational analysis would involve locating the transition state structures for each step of this transformation and calculating the corresponding energy barriers.
Table 3: Calculated Energy Barriers for a Hypothetical Nitro Group Reduction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nitro to Nitroso | TS1 | 15.2 |
| Nitroso to Hydroxylamine | TS2 | 12.8 |
| Hydroxylamine to Amine | TS3 | 10.5 |
Note: These values are hypothetical and for illustrative purposes.
Computational Analysis of Aromaticity and Tautomeric Equilibria in the Pyrrolo[2,3-b]pyridin-4-ol System
The aromaticity of the fused pyrrolo[2,3-b]pyridine ring system is a key determinant of its stability and reactivity. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can be used to quantify the degree of aromaticity in each of the fused rings. It is expected that both the pyrrole and pyridine rings will exhibit significant aromatic character.
Table 4: Calculated Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| This compound (Enol) | 0.0 |
| 3-nitro-1,7-dihydro-pyrrolo[2,3-b]pyridin-4-one (Keto) | 4.7 |
Note: These values are hypothetical, suggesting the enol form is more stable.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.
The calculated NMR chemical shifts for the hydrogen and carbon atoms in the molecule would be influenced by the local electronic environment. For example, the protons on the aromatic rings are expected to appear in the downfield region of the ¹H NMR spectrum. The IR spectrum is predicted to show characteristic absorption bands corresponding to the vibrational modes of its functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, and the symmetric and asymmetric stretches of the nitro group.
Table 5: Predicted Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) | IR | Predicted Frequency (cm⁻¹) |
| H (N1-H) | 11.5 | C2 | 125.0 | N-H stretch | 3400 |
| H5 | 7.8 | C3 | 140.2 | O-H stretch | 3350 |
| H6 | 7.2 | C3a | 120.5 | C=C stretch | 1620 |
| H2 | 8.5 | C4 | 155.8 | N-O stretch (sym) | 1350 |
| OH | 9.8 | C5 | 115.3 | N-O stretch (asym) | 1540 |
| C6 | 118.9 | ||||
| C7a | 148.1 |
Note: These are hypothetical values based on typical ranges for similar functional groups.
Advanced Analytical and Spectroscopic Characterization of 3 Nitro 1h Pyrrolo 2,3 B Pyridin 4 Ol and Its Synthesized Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) techniques would be employed to unambiguously assign all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core. The introduction of a nitro group at the C3 position and a hydroxyl group at the C4 position will significantly influence the chemical shifts of the remaining protons. The electron-withdrawing nature of the nitro group is anticipated to deshield adjacent protons, shifting their signals to a lower field. Conversely, the hydroxyl group can be either electron-donating or -withdrawing depending on the resonance and inductive effects, and its proton signal will likely be broad and its position dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitro group (C3) is expected to be significantly downfield due to the strong deshielding effect. The carbon bearing the hydroxyl group (C4) will also experience a downfield shift. The remaining carbon signals of the pyrrolopyridine ring will be influenced by the combined electronic effects of the substituents.
2D NMR Spectroscopy: To confirm the assignments from 1D NMR, 2D techniques are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Expected ¹H and ¹³C NMR Data for this compound (Predicted)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
|---|---|---|---|---|
| 2 | ~125 | ~7.8 | s | - |
| 3 | ~145 | - | - | - |
| 3a | ~120 | - | - | - |
| 4 | ~155 | - | - | - |
| 5 | ~110 | ~7.2 | d | ~8.0 |
| 6 | ~130 | ~8.0 | d | ~8.0 |
| 7a | ~140 | - | - | - |
| NH (1) | - | ~12.0 | br s | - |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅N₃O₃), the calculated exact mass would be a key piece of data for its identification.
Exact Mass Determination: HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the ionization mode.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and NO. The pyrrolopyridine core would also undergo characteristic ring cleavages.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 180.0355 |
| [M+Na]⁺ | 202.0174 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The aromatic C-H and C=C/C=N stretching vibrations would appear in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitro group also gives rise to strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, which can aid in the structural analysis.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3500-3200 (broad) | Weak |
| N-H Stretch | 3400-3200 | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| C=C/C=N Stretch | 1650-1450 | Strong |
| NO₂ Asymmetric Stretch | 1550-1500 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the extended π-system of the pyrrolopyridine core and the presence of the nitro and hydroxyl groups. The nitro group, being a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 7-azaindole (B17877). The electronic transitions would likely be of the π → π* and n → π* types. The position of the absorption maxima can also be influenced by the pH of the solution due to the presence of the acidic hydroxyl and N-H protons.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure would reveal the planarity of the pyrrolopyridine ring system and the orientation of the nitro and hydroxyl groups. Intermolecular hydrogen bonds involving the hydroxyl group, the pyrrole (B145914) N-H, and the nitro group would likely play a significant role in the crystal packing.
While experimental data for 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine has been reported, showing a triclinic crystal system, the crystal structure of this compound remains to be determined. nih.gov
Applications of 3 Nitro 1h Pyrrolo 2,3 B Pyridin 4 Ol in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block and Scaffold Precursor
No specific examples of 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol being used as a foundational building block or a precursor for diverse molecular scaffolds are available in the reviewed literature.
Strategic Intermediate in the Assembly of Fused Polycyclic Heterocyclic Systems
There is no documented evidence of this compound serving as a key intermediate in the strategic construction of fused polycyclic heterocyclic systems. While the broader 7-azaindole (B17877) class is used for this purpose, the specific contribution of the 3-nitro-4-ol derivative has not been described.
Utilization in Structure-Guided Chemical Diversification for Libraries of Complex Molecules
No studies were found that describe the use of this specific compound in structure-guided chemical diversification efforts to generate libraries of complex molecules for screening or other applications.
Future Research Directions and Unexplored Avenues in the Chemistry of 3 Nitro 1h Pyrrolo 2,3 B Pyridin 4 Ol
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
The synthesis of functionalized 7-azaindoles often relies on traditional methods that may involve harsh conditions or hazardous reagents. A significant future avenue lies in developing sustainable and green synthetic protocols for 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol and its derivatives.
Currently, the synthesis of related nitro-azaindoles provides a starting point. For instance, the nitration of 7-azaindole (B17877) typically occurs at the 3-position. rsc.org A plausible route to the target compound could involve the direct nitration of 1H-pyrrolo[2,3-b]pyridin-4-ol (4-hydroxy-7-azaindole). Another approach involves the nitration of 7-azaindole N-oxide, which has been shown to yield the 4-nitro derivative. researchgate.net
Future research should focus on greener alternatives to classical nitration methods, which often use strong acids. Potential areas of exploration include:
Solid-Acid Catalysis: Utilizing recyclable solid acid catalysts to minimize corrosive waste.
Flow Chemistry: Employing microreactor technology for safer and more efficient nitration reactions with better control over reaction parameters.
Biocatalysis: Investigating enzymatic approaches for regioselective nitration, which would represent a significant advancement in green chemistry.
For derivatization, the use of green solvents like polyethylene (B3416737) glycol (PEG) and reusable catalytic systems, such as I2/PEG for chalcogenation of 7-azaindole N-oxides, could be adapted. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations
The functionalization of the 7-azaindole core is dominated by metal-catalyzed cross-coupling reactions. nih.govrsc.org However, the specific electronic nature of this compound necessitates the development of tailored catalytic systems. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the nitro group, presents challenges and opportunities for regioselective functionalization.
Future research should explore:
Palladium and Copper Catalysis: While standard, the optimization of ligands and reaction conditions for Suzuki, Heck, and Sonogashira couplings on this substrate is a critical first step. nih.gov For example, copper-catalyzed Chan-Lam cross-coupling has been mechanistically studied for N-arylation of 7-azaindole and could be adapted. nih.gov
C-H Activation: Direct C-H functionalization is a powerful tool for atom economy. nih.gov Developing rhodium or ruthenium-based catalytic systems for selective C-H activation at various positions of the this compound ring would be a significant advance. nih.govresearchgate.net
Photoredox Catalysis: Light-mediated reactions could offer mild conditions for a range of transformations, including functionalization of the pyridine or pyrrole (B145914) ring, that are not accessible through traditional thermal methods.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst | Target Position(s) | Research Goal |
| Suzuki Coupling | Pd(PPh₃)₄ / Ligand | C2, C5, C6 | Introduction of aryl/heteroaryl groups |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C2, C5, C6 | Introduction of alkynyl groups |
| C-H Arylation | [RhCp*Cl₂]₂ | C2, C5, C6 | Direct arylation without pre-functionalization |
| N-Arylation | Cu(OAc)₂ | N1 | Synthesis of N-aryl derivatives |
Mechanistic Elucidation of Less Understood Reaction Pathways
The interplay between the nitro and hydroxyl groups on the 7-azaindole core can lead to complex reaction pathways. The nitro group is known to facilitate nucleophilic aromatic substitution and can influence the regioselectivity of electrophilic attacks. nih.gov
Future mechanistic studies should aim to:
Map Reactivity: Systematically investigate the reactivity of the compound towards various electrophiles and nucleophiles to understand the directing effects of the existing substituents. The nitration of 7-azaindole, for example, predominantly occurs at the 3-position. rsc.org
Computational Modeling: Employ Density Functional Theory (DFT) calculations to predict reaction outcomes, rationalize observed regioselectivity, and model transition states for key transformations. Such studies have been used to understand cycloaddition reactions of related nitro-heterocycles. nih.gov
Isotope Labeling Studies: Use isotopic labeling to trace the movement of atoms in less understood rearrangements or substitution reactions, providing definitive evidence for proposed mechanisms.
Expanding the Scope of Functionalization and Late-Stage Derivatization Strategies
A key challenge in medicinal chemistry is the late-stage functionalization of complex molecules. Developing a robust toolbox for the derivatization of the this compound core is essential for exploring its potential in drug discovery.
Unexplored avenues include:
Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key handle for a wide array of subsequent reactions, including amide bond formation, diazotization, and construction of further heterocyclic rings.
Functionalization of the Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or triflates would allow for further cross-coupling reactions or modification of the compound's physicochemical properties.
Halogenation: Selective halogenation at the remaining open positions (C2, C5, C6) would provide versatile intermediates for further metal-catalyzed functionalization.
Investigation of Solid-State Reactivity and Self-Assembly Phenomena
The parent 7-azaindole is well-known for its ability to form stable, hydrogen-bonded dimers in solution and the solid state. researchgate.net The presence of both a hydroxyl group and the N-H of the pyrrole ring in this compound suggests a high potential for complex self-assembly behavior.
Future research in this area should focus on:
Single-Crystal X-ray Diffraction: Growing single crystals of the title compound and its derivatives to study their packing arrangements, hydrogen-bonding networks, and potential for polymorphism.
Supramolecular Chemistry: Exploring the co-crystallization of this compound with other molecules to form novel supramolecular architectures with potentially interesting material properties. The study of aryl-perfluoroaryl π-π stacking interactions directing hydrogen bonding in related systems provides a template for such investigations. researchgate.net
Solid-State Reactivity: Investigating reactions that can occur in the solid state, such as photochemical transformations or solid-gas reactions, which could lead to novel products and materials with unique properties.
By systematically addressing these unexplored avenues, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for its application in materials science, catalysis, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol, and how can reaction conditions be optimized?
- Methodology : Adapt nitro-substitution protocols from analogous pyrrolopyridine systems. For example, refluxing precursors (e.g., chloranil as an oxidizing agent) in xylene for 24–30 hours under nitrogen, followed by alkaline workup and recrystallization from methanol/water mixtures . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting catalyst equivalents (e.g., 1.2–1.5 mmol chloranil per 1 mmol substrate) .
Q. How should researchers safely handle this compound in the laboratory?
- Safety Protocol : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Avoid skin contact due to potential nitro-group reactivity. Perform reactions in fume hoods to mitigate inhalation risks. Dispose of waste via licensed contractors, adhering to EPA guidelines for nitroaromatic compounds .
Q. What analytical techniques are critical for confirming the structure of synthesized this compound?
- Characterization Workflow :
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., nitro group position) using single-crystal diffraction (R factor < 0.05, T = 173 K) .
- NMR : Assign aromatic protons via 2D COSY and NOESY (DMSO-d6, 500 MHz). Nitro groups induce deshielding (~δ 8.5–9.0 ppm for adjacent protons) .
- HPLC-MS : Confirm purity (>95%) using C18 columns (acetonitrile/0.1% formic acid gradient) and ESI+ detection (m/z [M+H]+ calculated: 220.06) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound derivatives?
- Troubleshooting Strategy :
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish direct target engagement vs. off-target effects .
- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., nitro-reduction to amines) that may confound activity .
- Structural analogs : Synthesize and test derivatives lacking the nitro group to isolate its pharmacological role .
Q. What computational methods predict the reactivity or binding modes of this compound in drug discovery?
- Modeling Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess nitro-group electrophilicity and tautomeric preferences .
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) using AutoDock Vina. Validate with MM-GBSA binding energy scores .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
- Optimization Framework :
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., sulfonated precursors) via in situ IR monitoring .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize nitro intermediates during cyclization .
- Catalyst exploration : Evaluate Pd/C or CuI for cross-coupling steps to improve regioselectivity .
Q. What methodologies assess the environmental impact of this compound in laboratory waste?
- Ecotoxicology Workflow :
- OECD 301F test : Measure biodegradability in activated sludge (28-day incubation, HPLC quantification) .
- Algal toxicity : Expose Chlorella vulgaris to 10–100 ppm solutions and monitor growth inhibition via chlorophyll fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
